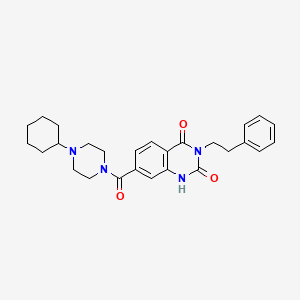
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione, also known as CPQ, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CPQ belongs to the class of quinazoline derivatives and has been studied extensively for its pharmacological properties. In
Wirkmechanismus
The mechanism of action of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its ability to modulate various signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-kB pathway. This compound has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. This compound has also been shown to interact with various receptors such as the 5-HT1A receptor, the 5-HT2A receptor, and the alpha-1 adrenergic receptor, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis, inhibiting angiogenesis, and reducing the expression of various oncogenes. In cardiovascular research, this compound has been shown to reduce the risk of atherosclerosis and thrombosis by inhibiting platelet aggregation, reducing inflammation, and improving endothelial function. In neurological research, this compound has been shown to reduce oxidative stress, inhibit the formation of amyloid beta plaques, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. This compound is also highly soluble in organic solvents, making it easy to work with in lab experiments. However, this compound has some limitations such as its potential toxicity and lack of selectivity for specific receptors. This compound can also be difficult to work with in vivo due to its poor bioavailability and rapid metabolism.
Zukünftige Richtungen
There are several future directions for the study of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione. One direction is to explore its potential therapeutic applications in other fields such as immunology and infectious diseases. Another direction is to develop more selective analogs of this compound that target specific receptors or signaling pathways. Additionally, the development of novel drug delivery systems could improve the bioavailability and efficacy of this compound in vivo. Finally, further studies on the safety and toxicity of this compound are needed to fully understand its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been studied extensively for its pharmacological properties, including its ability to inhibit the growth of tumor cells, reduce the risk of cardiovascular diseases, and treat neurological disorders. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including exploring its potential therapeutic applications in other fields, developing more selective analogs, and improving drug delivery systems.
Synthesemethoden
The synthesis of 7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves the reaction of 3-phenethyl-2,4(1H,3H)-quinazolinedione with cyclohexylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of this compound is typically around 60-70%, and the purity can be confirmed by NMR and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
7-(4-cyclohexylpiperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has been studied for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, this compound has been studied for its potential to reduce the risk of atherosclerosis and thrombosis by inhibiting platelet aggregation and reducing inflammation. In neurological research, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting the formation of amyloid beta plaques and reducing oxidative stress.
Eigenschaften
IUPAC Name |
7-(4-cyclohexylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c32-25(30-17-15-29(16-18-30)22-9-5-2-6-10-22)21-11-12-23-24(19-21)28-27(34)31(26(23)33)14-13-20-7-3-1-4-8-20/h1,3-4,7-8,11-12,19,22H,2,5-6,9-10,13-18H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWOINWQSOTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(2R,3R)-3-Hydroxy-2-methylpiperidine-1-carbonyl]pyridine-3-carbaldehyde](/img/structure/B2863012.png)
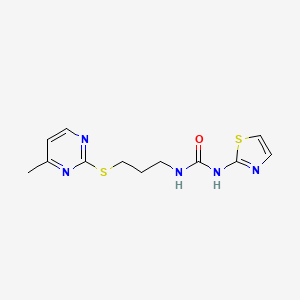
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2863014.png)
![(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2863015.png)
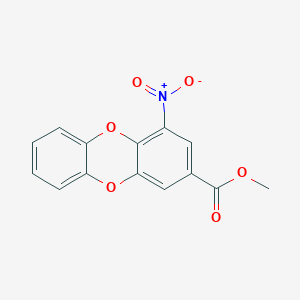
![1-(4-Methoxyphenyl)-4-{4-[(3-methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}piperazine](/img/structure/B2863018.png)
![2,5-dichloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2863019.png)


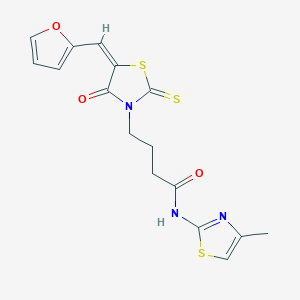
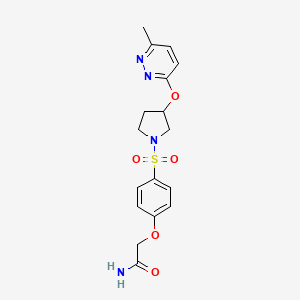
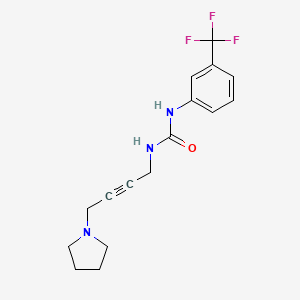
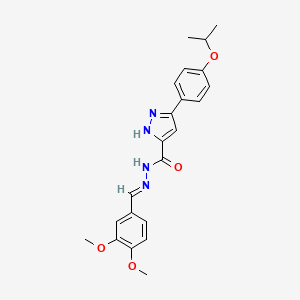
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2863035.png)
